molecular formula C25H26N2O2 B276071 (4-Benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone

(4-Benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone

Katalognummer B276071
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: XDPPXXSXSZECJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MBZP and has been the subject of scientific research due to its potential as a therapeutic agent.

Wirkmechanismus

The exact mechanism of action of MBZP is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist, which can lead to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
MBZP has been shown to have various biochemical and physiological effects on the brain. It has been found to increase dopamine and serotonin levels, which can lead to improved mood and cognitive function. It has also been shown to increase the release of acetylcholine, which can improve memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MBZP in lab experiments is its ability to selectively target dopamine and serotonin receptors, which can provide insight into the role of these neurotransmitters in neurological disorders. However, one limitation is that MBZP has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

Some potential future directions for research on MBZP include investigating its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to better understand the exact mechanism of action of MBZP and its potential side effects. Finally, research could be done to develop new derivatives of MBZP that have improved pharmacological properties.

Synthesemethoden

The synthesis method of MBZP involves the reaction of 4-methoxybenzyl chloride with benzhydrylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

MBZP has been studied for its potential as a therapeutic agent in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential as a cognitive enhancer.

Eigenschaften

Molekularformel

C25H26N2O2

Molekulargewicht

386.5 g/mol

IUPAC-Name

(4-benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H26N2O2/c1-29-23-14-12-22(13-15-23)25(28)27-18-16-26(17-19-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3

InChI-Schlüssel

XDPPXXSXSZECJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.